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Compound of Interest

Compound Name: (E)-3-Methyl-3-hexene

Cat. No.: B1623645 Get Quote

This guide provides a comprehensive overview of the key spectroscopic data for (E)-3-Methyl-
3-hexene (CAS No: 3899-36-3; Molecular Formula: C₇H₁₄; Molecular Weight: 98.19 g/mol ),

tailored for researchers, scientists, and professionals in drug development.[1] Below, you will

find detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for their acquisition.

Data Presentation
The following sections summarize the quantitative spectroscopic data for (E)-3-Methyl-3-
hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for (E)-3-Methyl-3-hexene is not readily available in public

spectral databases. The following data is predicted using computational models and should be

used as a reference.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-3-Methyl-3-hexene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.25 Quartet (q) 1H =CH- (H4)

~2.00 Quartet (q) 2H -CH₂- (H5)

~1.95 Quartet (q) 2H -CH₂- (H2)

~1.60 Singlet (s) 3H =C-CH₃ (H7)

~0.95 Triplet (t) 3H -CH₃ (H1)

~0.90 Triplet (t) 3H -CH₃ (H6)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)-3-Methyl-3-hexene

Chemical Shift (δ) ppm Carbon Assignment

~136.0 =C< (C3)

~125.0 =CH- (C4)

~34.0 -CH₂- (C2)

~22.0 -CH₂- (C5)

~15.0 =C-CH₃ (C7)

~14.0 -CH₃ (C6)

~13.0 -CH₃ (C1)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. A literature reference for experimental data is P.

A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976).[1]

Infrared (IR) Spectroscopy
The following data is based on the gas-phase IR spectrum available from the NIST Chemistry

WebBook.[2]
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Table 3: Principal IR Absorption Bands for 3-Methyl-3-hexene

Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2850-3000 Strong C-H Stretch (Alkyl)

~3080 Medium =C-H Stretch (Vinylic)

~1650 Medium C=C Stretch (Alkene)

1450-1470 Medium -CH₂- Bend (Scissoring)

1375-1385 Medium -CH₃ Bend (Symmetrical)

650-1000 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)
The electron ionization mass spectrum is characterized by the fragmentation of the parent

molecule. The data below is sourced from the NIST Mass Spectrometry Data Center.[3]

Table 4: Key Mass Spectrometry Data for 3-Methyl-3-hexene (Electron Ionization)

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment Ion

98 ~15 [C₇H₁₄]⁺• (Molecular Ion)

69 100 [C₅H₉]⁺ (Base Peak)

55 ~85 [C₄H₇]⁺

41 ~95 [C₃H₅]⁺

29 ~40 [C₂H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of volatile

liquid organic compounds like (E)-3-Methyl-3-hexene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular

structure.

Methodology:

Sample Preparation:

Accurately weigh approximately 5-20 mg of the (E)-3-Methyl-3-hexene sample for ¹H

NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCl₃). The solvent should completely dissolve the sample.

Gently agitate the vial to ensure the sample is fully dissolved and the solution is

homogeneous.

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly

into a clean, dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge to ensure it

is positioned correctly within the NMR probe.

Place the sample into the NMR spectrometer.

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp,

symmetrical peaks.
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Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle

and a sufficient number of scans to achieve a good signal-to-noise ratio.

For the ¹³C NMR spectrum, a proton-decoupled experiment is typically run. A larger

number of scans is required due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational

frequencies.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: No specific sample preparation is typically required for a liquid sample

with ATR-FTIR.

Instrument Setup:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Place a single drop of liquid (E)-3-Methyl-3-hexene directly onto the ATR crystal.
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Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio, with a resolution of 4 cm⁻¹.

Data Processing:

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol) and a soft tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid

in its identification and structural elucidation.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):

Sample Preparation:

Prepare a dilute solution of (E)-3-Methyl-3-hexene in a volatile organic solvent (e.g.,

hexane or dichloromethane).

Instrument Setup:

The sample is introduced into the gas chromatograph (GC), which separates the

components of the sample. For a pure sample, this step ensures it is introduced into the

mass spectrometer in a controlled manner.

The GC is coupled to the mass spectrometer. Set the GC oven temperature program to

ensure the compound elutes as a sharp peak.

The mass spectrometer is typically operated in Electron Ionization (EI) mode, with an

electron energy of 70 eV.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
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As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer.

The molecules are ionized and fragmented. The mass analyzer separates the resulting

ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Processing:

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺•) to determine the molecular weight.

Analyze the fragmentation pattern by identifying the major fragment ions and proposing

their structures. This pattern serves as a "fingerprint" for the molecule.

Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like (E)-3-Methyl-3-hexene.
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General Workflow for Spectroscopic Analysis

Sample Handling

Spectroscopic Techniques

Data Processing & Interpretation

Final Elucidation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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